2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
Overview
Description
“2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1312697-86-1 . It has a molecular weight of 323.17 and its molecular formula is C9H11BrN2O4S . The compound is also known by its IUPAC name, 2-bromo-5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis of Peptide Derivatives
This compound has been utilized in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. The research demonstrates the preparation of a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, which were extended to corresponding dipeptide 4-nitroanilides, showcasing its utility in peptide synthesis and modification (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Development of Novel Organic Compounds
Research has shown the compound's role in creating novel 2-amino-1,3-thiazole-5-carboxylates through innovative synthetic methods, including ultrasonic and thermally mediated nucleophilic displacement, highlighting its significance in the development of new organic molecules with potential applications in various fields (Baker & Williams, 2003).
Advanced Synthetic Techniques
An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid, closely related to the compound , demonstrates advancements in synthetic chemistry, providing efficient pathways for producing such thiazole derivatives with high purity and well-defined structures (Zhou, 2009).
Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used protective group in peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It can be removed under acidic conditions, producing tert-butyl cations . This suggests that the compound may interact with its targets through the Boc group.
Biochemical Pathways
The presence of the boc group suggests that it may be involved in peptide synthesis or modification .
Pharmacokinetics
The presence of the Boc group may influence its bioavailability, as Boc groups are known to enhance the lipophilicity of compounds, potentially improving cellular uptake .
Result of Action
Given its potential role in peptide synthesis or modification, it may influence protein structure and function .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment.
Properties
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIGKBWKJQUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.